molecular formula C8H17Br2N3 B582877 Impentamine dihydrobromide CAS No. 149629-70-9

Impentamine dihydrobromide

Cat. No.: B582877
CAS No.: 149629-70-9
M. Wt: 315.05 g/mol
InChI Key: QSDXAAWBBPWGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Impentamine dihydrobromide is a potent and highly selective histamine H3 receptor antagonist. It is known for its significant selectivity over histamine H1 and H2 receptors, making it a valuable compound in pharmacological research. The chemical name of this compound is 4-(5-Aminopentyl)imidazole dihydrobromide, and it has a molecular formula of C8H17Br2N3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of impentamine dihydrobromide involves the reaction of 4-(5-aminopentyl)imidazole with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrobromide salt. The process involves:

  • Dissolving 4-(5-aminopentyl)imidazole in an appropriate solvent.
  • Adding hydrobromic acid to the solution.
  • Stirring the mixture at a controlled temperature until the reaction is complete.
  • Isolating the product by filtration and drying.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring high purity of the final product. The reaction conditions are carefully monitored, and advanced techniques such as crystallization and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: Impentamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where the bromide ions are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various imidazole derivatives and substituted compounds, which can be further utilized in pharmacological studies .

Scientific Research Applications

Impentamine dihydrobromide has a wide range of scientific research applications:

Mechanism of Action

Impentamine dihydrobromide exerts its effects by selectively binding to histamine H3 receptors. This binding inhibits the receptor’s activity, leading to a decrease in histamine release. The compound’s high selectivity ensures minimal interaction with histamine H1 and H2 receptors, reducing potential side effects. The molecular targets include the histamine H3 receptors, and the pathways involved are primarily related to histaminergic signaling .

Comparison with Similar Compounds

    Thioperamide: Another histamine H3 receptor antagonist with similar selectivity.

    Clobenpropit: A potent histamine H3 receptor antagonist with additional H4 receptor activity.

    Iodophenpropit: A selective histamine H3 receptor antagonist with high affinity.

Uniqueness of Impentamine Dihydrobromide: this compound stands out due to its exceptional selectivity for histamine H3 receptors, displaying over 30000-fold selectivity compared to H1 and H2 receptors. This high selectivity makes it a valuable tool in research, providing insights into histaminergic signaling with minimal off-target effects .

Properties

IUPAC Name

5-(1H-imidazol-5-yl)pentan-1-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2BrH/c9-5-3-1-2-4-8-6-10-7-11-8;;/h6-7H,1-5,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDXAAWBBPWGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCCCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702190
Record name 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149629-70-9
Record name 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.